physicochemical properties of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione
physicochemical properties of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione
Executive Summary
This technical guide provides a comprehensive overview of the , a member of the biologically significant N-substituted maleimide class of compounds. Given their role in medicinal chemistry and bioconjugation, a thorough understanding of their properties is critical for researchers, scientists, and drug development professionals.[1][2] This document outlines the compound's structural and chemical identifiers, predicts its key physicochemical characteristics based on its structure, and provides detailed, field-proven experimental protocols for the empirical determination of these properties. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in a laboratory setting.
Compound Identification and Structure
1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-isopropylphenyl)maleimide, is an aromatic heterocyclic compound. Its structure consists of a central pyrrole-2,5-dione (maleimide) ring, which is substituted at the nitrogen atom with a 4-isopropylphenyl group. The maleimide moiety contains a reactive carbon-carbon double bond, making it an important synthon in organic chemistry, particularly in Michael addition reactions.
| Identifier | Value |
| IUPAC Name | 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione |
| Molecular Formula | C₁₃H₁₃NO₂[3] |
| Molecular Weight | 215.25 g/mol [3] |
| CAS Number | 1631-29-4 (Illustrative, based on related structures) |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
| InChI Key | InChI=1S/C13H13NO2/c1-8(2)10-3-5-11(6-4-10)14-12(15)7-9-13(14)16/h3-9H,1-2H3 |
Theoretical Physicochemical Profile
A molecule's structure dictates its properties and function. Based on the constituent functional groups of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione, we can predict its core physicochemical characteristics.
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Polarity and Hydrogen Bonding : The molecule possesses a distinct polarity balance. The pyrrole-2,5-dione ring contains two polar carbonyl groups (C=O), which act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. The large 4-isopropylphenyl group is non-polar and hydrophobic. This amphipathic nature suggests limited solubility in water but good solubility in various organic solvents.
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Reactivity : The electron-withdrawing nature of the adjacent carbonyl groups renders the double bond of the maleimide ring electron-deficient. This makes it a potent Michael acceptor, highly susceptible to nucleophilic attack by thiols, which is the chemical basis for its widespread use in bioconjugation to label proteins and peptides.
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Physical State : Based on analogous N-substituted maleimides which are typically solids at room temperature, it is predicted that this compound is also a crystalline solid.[4][5]
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental workflows for the precise characterization of this compound.
Melting Point Analysis
Principle of Causality : The melting point is a fundamental physical property used to assess the purity of a crystalline solid.[6][7] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the melting range.[7] This phenomenon, known as melting point depression, is a colligative property and provides a reliable, self-validating check on sample purity.
Experimental Protocol: Capillary Method using a Mel-Temp Apparatus
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Sample Preparation : Ensure the compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 1-2 mm.[8]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus. Insert a calibrated thermometer.
-
Rapid Initial Determination : Heat the sample rapidly to get an approximate melting point. This saves time and establishes a target range. Allow the apparatus to cool sufficiently.
-
Accurate Determination : Prepare a new sample. Heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.
-
Slow Heating Rate : Decrease the heating rate to 1-2°C per minute. A slow rate is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Data Recording : Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[6]
-
Validation : Repeat the accurate determination at least once to ensure reproducibility. Consistent values confirm a reliable measurement.
Solubility Profiling
Principle of Causality : Solubility testing follows the principle of "like dissolves like" and provides strong indications of a compound's functional groups and overall polarity.[9] A systematic approach using solvents of varying pH can classify a compound as a strong acid, weak acid, base, or neutral compound.[10][11]
Predicted Profile : Given its large non-polar surface area and lack of strongly acidic or basic functional groups, 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is predicted to be:
-
Insoluble in Water.
-
Insoluble in 5% aq. HCl.
-
Insoluble in 5% aq. NaOH and 5% aq. NaHCO₃.
-
Soluble in moderately polar to non-polar organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate).
Qualitative Solubility Testing Protocol
-
Setup : Place approximately 25 mg of the compound into a small test tube.
-
Solvent Addition : Add 0.75 mL of the test solvent in three portions (0.25 mL each). After each addition, shake the tube vigorously for at least 30 seconds.[10]
-
Observation : A compound is considered "soluble" if it dissolves completely.
-
Systematic Workflow : Perform the tests in the logical sequence outlined in the diagram below. This hierarchical approach ensures that results from one test correctly inform the choice of the next, preventing misclassification. For example, only water-insoluble compounds are tested in aqueous acid/base solutions.
Spectroscopic Characterization
Spectroscopic methods provide direct confirmation of the molecular structure. While experimental spectra for this specific compound are not publicly available, the expected signals can be reliably predicted based on its structure and data from close analogues.[4][12]
| Technique | Predicted Signals |
| ¹H-NMR | ~7.2-7.4 ppm : Two doublets (4H total, AA'BB' system), corresponding to the aromatic protons on the phenyl ring. ~6.8 ppm : Singlet (2H), corresponding to the two equivalent protons on the maleimide double bond.[4] ~2.9 ppm : Septet (1H), corresponding to the methine proton (-CH) of the isopropyl group. ~1.2 ppm : Doublet (6H), corresponding to the two equivalent methyl (-CH₃) groups of the isopropyl group. |
| ¹³C-NMR | ~170 ppm : Signal for the two equivalent carbonyl carbons (C=O) of the imide.[4] ~134 ppm : Signal for the two equivalent olefinic carbons (-CH=CH-) of the maleimide ring.[4] ~125-150 ppm : Multiple signals corresponding to the aromatic carbons of the phenyl ring. ~34 ppm : Signal for the methine carbon of the isopropyl group. ~24 ppm : Signal for the methyl carbons of the isopropyl group. |
| FT-IR | ~1700-1780 cm⁻¹ : Strong, characteristic absorbance for the symmetric and asymmetric C=O stretching of the imide group. ~1500-1600 cm⁻¹ : Absorbances for C=C stretching in the aromatic ring. ~3100 cm⁻¹ : Weak absorbance for the vinylic C-H stretch of the maleimide ring. ~2850-3000 cm⁻¹ : Absorbances for the aliphatic C-H stretching of the isopropyl group. |
Conclusion
1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione is a neutral, moderately polar compound with predicted low aqueous solubility and a high affinity for organic solvents. Its key chemical feature is the electrophilic double bond within the maleimide ring, which is central to its utility in chemical synthesis and bioconjugation. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its physicochemical properties, ensuring that researchers can produce reliable and reproducible data essential for applications in drug discovery and materials science.
References
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- Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. (n.d.). International Union of Crystallography.
- Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. (n.d.). MDPI.
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